
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group can be introduced via aza-Michael addition between protected diamines and in situ generated sulfonium salts.
Introduction of Fluorobenzonitrile Moiety: The final step involves the substitution of the piperazine ring with a fluorobenzonitrile moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of less toxic reagents and improved yields are essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the fluorine or nitrile groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a piperazine ring, an ethyl group, and a fluorobenzonitrile moiety, gives it distinct chemical and biological properties that make it valuable in various applications.
Scientific Research Applications
- Chemistry As an intermediate, this compound is used in the synthesis of various organic compounds and pharmaceuticals.
- Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Recent studies have evaluated its biological activities through various assays.
- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs. The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various biochemical pathways. It may act as an inhibitor or modulator of these targets, influencing cellular processes.
- Industry The compound is used in producing materials with specific properties, such as polymers and coatings.
Chemical Reactions
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can be performed to modify the functional groups present in the compound. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
- Substitution The compound can undergo substitution reactions, where the fluorine or nitrile groups can be replaced with other functional groups. Reagents like halogens, acids, and bases can be used for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
This compound is of interest in medicinal chemistry because of its potential biological activities.
Target Interactions
- Receptor Binding The piperazine ring enhances binding affinity to various receptors, potentially including dopamine and serotonin receptors.
- Enzyme Inhibition It may inhibit enzymes involved in critical pathways, affecting metabolic processes and cellular signaling.
4-(4-Ethylpiperazin-1-yl)benzaldehyde
This compound has a similar piperazine ring structure but with a benzaldehyde moiety instead of a fluorobenzonitrile group.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethylpiperazin-1-yl)benzaldehyde: This compound has a similar piperazine ring structure but with a benzaldehyde moiety instead of a fluorobenzonitrile group.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile: This compound features a pyrazolo[1,5-a][1,3,5]triazine ring with a phenylamino group and a carbonitrile moiety.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is unique due to its specific combination of a piperazine ring, an ethyl group, and a fluorobenzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and its therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a fluorobenzonitrile moiety with a piperazine substituent, which plays a crucial role in its biological interactions. The structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈FN₃
- Molecular Weight : 235.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes involved in various biochemical pathways. This compound may act as an inhibitor or modulator of these targets, influencing cellular processes such as proliferation and apoptosis.
Target Interactions
- Receptor Binding : The piperazine ring enhances binding affinity to various receptors, potentially including dopamine and serotonin receptors.
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways, affecting metabolic processes and cellular signaling.
Biological Activity Assays
Recent studies have evaluated the biological activities of this compound through various assays:
Table 1: Summary of Biological Activity Assays
Assay Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | Kinase | 0.5 | |
Cell Proliferation | Cancer Cell Lines | 1.2 | |
Antimicrobial Activity | Bacterial Strains | 0.8 |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Research highlighted the antimicrobial potential of this compound against several bacterial strains, showing effective inhibition at low concentrations. This suggests its utility in developing new antimicrobial agents.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, indicating potential applications in treating neurological disorders due to its ability to modulate receptor activity.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXIMBRLAPJDET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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